5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride, also known as THIP, is a chemical compound that belongs to the class of imidazopyridines. It has a molecular weight of 173.65 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chloride ion along with the organic molecule.Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride are not available, related compounds have been synthesized through condensation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.65 .Scientific Research Applications
Synthesis of Conformationally Constrained Inhibitors
The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was accomplished through intramolecular cyclization, aimed at producing conformationally restricted farnesyltransferase inhibitor analogs. These analogs exhibit improved in vivo metabolic stability, highlighting the compound's significance in developing more stable therapeutic agents (Dinsmore et al., 2000).
Emissive Properties of Organic Dyes
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents was synthesized to investigate their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, possessing a very large Stokes shift and high absolute quantum yields. This research showcases the potential of these compounds in developing new classes of large Stokes shift organic dyes, with applications in bioimaging and sensors (Marchesi et al., 2019).
Development of Novel Receptor Antagonists
The compound's framework has been utilized in creating a novel series of conformationally restricted fused imidazole derivatives as 5-hydroxytryptamine (5-HT3) receptor antagonists. These are investigated for potential applications in treating irritable bowel syndrome (IBS) as well as for nausea and vomiting associated with cancer chemotherapy, illustrating the compound's versatility in receptor-targeted therapy development (Ohta et al., 1996).
Green Synthesis Approaches
Research has also focused on developing environmentally friendly synthesis methods for tetrahydroimidazo[1,2-a]pyridines. An efficient, solvent-free synthesis method using three-component reactions highlights the compound's role in promoting green chemistry principles. This approach offers advantages such as high yields, short reaction times, and the elimination of solvent use, making the synthesis process more sustainable and environmentally friendly (Yu et al., 2011).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in the field of neuroscience due to its ability to interact with GABA receptors. Additionally, the synthesis and antibacterial activity of related compounds suggest potential avenues for future research .
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLCJTXLFFQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2N)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride | |
CAS RN |
2225144-11-4 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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